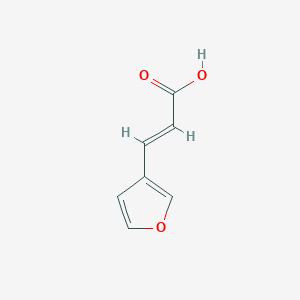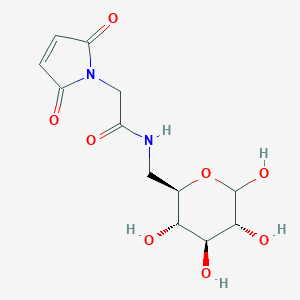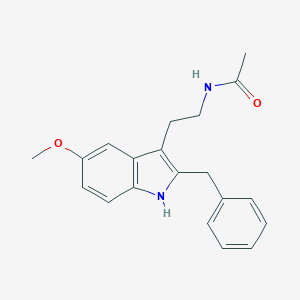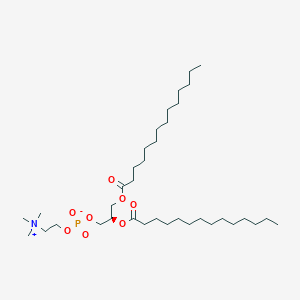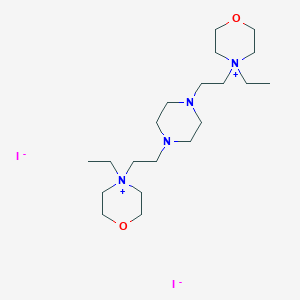
Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound that has been widely used in scientific research. This compound is also known as M2BIO and is a cationic surfactant that is commonly used in biochemical and physiological experiments.
作用機序
M2BIO is a cationic surfactant that interacts with negatively charged molecules such as proteins and nucleic acids. It forms complexes with these molecules, which can then be solubilized in aqueous solutions. The positive charge of M2BIO allows it to interact with negatively charged cell membranes, facilitating the uptake of DNA and other molecules into cells.
Biochemical and Physiological Effects
M2BIO has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It has been used in a variety of in vitro and in vivo experiments to study the effects of various molecules on cells and tissues. M2BIO has been shown to enhance the transfection efficiency of DNA and RNA in mammalian cells. It has also been used to prepare liposomes for drug delivery, which have been shown to be effective in treating cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using M2BIO in lab experiments is its ability to solubilize and stabilize proteins and nucleic acids in solution. It is also an effective transfection reagent for gene delivery in mammalian cells. However, M2BIO does have some limitations. It can be expensive to synthesize and may not be readily available in some laboratories. In addition, it may not be suitable for all types of experiments, as its positive charge can interfere with certain assays.
将来の方向性
There are many future directions for the use of M2BIO in scientific research. One area of interest is the development of new lipid-based delivery systems for drug delivery. M2BIO has been used to prepare liposomes, but new formulations may be developed that are more effective for treating specific diseases. Another area of interest is the use of M2BIO in the preparation of gold nanoparticles for use in biomedical applications. Gold nanoparticles have many potential uses in imaging and drug delivery, and M2BIO may play a role in their preparation. Finally, M2BIO may be used in the development of new transfection reagents for gene delivery in mammalian cells. New formulations may be developed that are more effective and less toxic than current methods.
合成法
M2BIO can be synthesized by reacting 1,4-piperazinediethanol with morpholine in the presence of triethylamine. The resulting product is then reacted with ethyl iodide in the presence of potassium carbonate to obtain M2BIO. The synthesis of M2BIO is a multi-step process that requires careful attention to detail to obtain a high yield of the desired product.
科学的研究の応用
M2BIO has been widely used in scientific research as a cationic surfactant. It is commonly used to solubilize and stabilize proteins and nucleic acids in solution. M2BIO is also used to prepare liposomes and other lipid-based delivery systems for drug delivery. It is an effective transfection reagent for gene delivery in mammalian cells. M2BIO has also been used in the preparation of gold nanoparticles for use in biomedical applications.
特性
CAS番号 |
111530-29-1 |
|---|---|
製品名 |
Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide |
分子式 |
C20H42I2N4O2 |
分子量 |
624.4 g/mol |
IUPAC名 |
4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
CWXIOJYYRQZVNO-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
正規SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
同義語 |
4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
